7,8-Dichloroquinolin-3-ol
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Overview
Description
7,8-Dichloroquinolin-3-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s molecular formula is C9H5Cl2NO, and it is characterized by the presence of two chlorine atoms at the 7th and 8th positions and a hydroxyl group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method includes the reaction of quinolin-3-ol with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 7th and 8th positions on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms at the 7th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dichloroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections caused by bacteria and fungi.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antiviral agents.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-Dichloroquinolin-3-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium species, the causative agents of malaria, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
7,8-Dichloroquinolin-3-ol can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure but differs in its substitution pattern.
Quinolin-8-ol: Another quinoline derivative with antimicrobial properties, but lacking the chlorine atoms at the 7th and 8th positions.
5,7-Dichloroquinolin-8-ol: A compound with similar chlorine substitution but differing in the position of the hydroxyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 7th and 8th positions enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
7,8-dichloroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLLFPGVALESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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